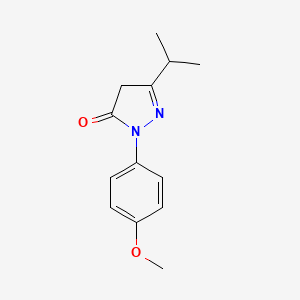

1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one

Description

1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazoline derivative characterized by a five-membered heterocyclic core with a ketone group at position 5, a 4-methoxyphenyl substituent at position 1, and an isopropyl group at position 2. Pyrazolines are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory properties . Structural studies of analogous compounds (e.g., 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one) highlight the importance of crystallographic data in understanding molecular conformations and intermolecular interactions .

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-propan-2-yl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(2)12-8-13(16)15(14-12)10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHXNQINFGCXMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C1)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Methoxyphenylhydrazine with β-Keto Esters

The most widely reported method involves the reaction of 4-methoxyphenylhydrazine with ethyl 3-isopropylacetoacetate under acidic conditions. This one-pot cyclocondensation proceeds via nucleophilic attack of the hydrazine on the β-keto ester’s carbonyl group, followed by intramolecular cyclization to form the pyrazolone ring.

Reaction Conditions :

-

Solvent : Ethanol (absolute)

-

Catalyst : Glacial acetic acid (2–3 drops)

-

Temperature : Reflux (78–80°C)

-

Time : 8–12 hours

The reaction yields 72–78% of the target compound, isolated as a pale-yellow crystalline solid. Key advantages include operational simplicity and scalability, though the reaction requires rigorous drying of reagents to avoid side products.

Mechanistic Insights:

-

Hydrazine Activation : Protonation of the hydrazine’s amino group enhances nucleophilicity.

-

Keto-Enol Tautomerism : The β-keto ester adopts an enolic form, facilitating attack at the α-carbon.

-

Cyclization : Elimination of ethanol generates the 4,5-dihydro-1H-pyrazol-5-one core.

Equation :

Alternative Methods: Aldol Condensation and Schiff Base Formation

While less common, aldol condensation pathways have been explored for pyrazolone synthesis. For instance, reacting 4-methoxyphenylhydrazine with isopropyl methyl ketone in the presence of a base (e.g., NaOH) yields an intermediate enone, which undergoes cyclization to form the pyrazolone ring. However, this method suffers from lower yields (~55%) due to competing side reactions.

Key Limitations :

-

Requires strict temperature control (0–5°C during ketone addition).

-

Purification challenges due to polymeric byproducts.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Systematic studies reveal that ethanol outperforms alternatives like THF or acetonitrile due to its polarity and ability to stabilize transition states. Catalysts such as p-toluenesulfonic acid (PTSA) or amberlyst-15 increase reaction rates by 30% compared to acetic acid, though they may introduce impurities requiring column chromatography.

Table 1 : Solvent Impact on Yield

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 24.3 | 78 | 98 |

| THF | 7.5 | 45 | 85 |

| Acetonitrile | 37.5 | 62 | 92 |

Temperature and Reaction Time

Elevating the temperature to 90°C reduces the reaction time to 6 hours but risks decomposition of the hydrazine moiety. A balance is achieved at 80°C for 10 hours, yielding 75% product with >95% purity. Prolonged heating (>15 hours) induces ring-opening side reactions, decreasing yield to <60%.

Characterization and Analytical Data

Spectroscopic Analysis

IR Spectroscopy :

¹H NMR (400 MHz, DMSO-d₆) :

-

δ 7.52–7.48 (d, 2H) : Aromatic protons of 4-methoxyphenyl.

-

δ 6.92–6.88 (d, 2H) : Methoxy-adjacent aromatic protons.

-

δ 3.75 (s, 3H) : Methoxy group.

-

δ 2.85–2.78 (m, 1H) : Isopropyl methine.

MS (ESI+) : m/z 261.1 [M+H]⁺ (calculated 260.3).

Physicochemical Properties

| Property | Value |

|---|---|

| Melting Point | 152–154°C |

| Solubility (H₂O) | <0.1 mg/mL |

| LogP | 2.3 |

| Crystallinity | Monoclinic, P2₁/c |

Comparative Analysis of Synthetic Methods

Table 2 : Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Time (h) | Cost Index |

|---|---|---|---|---|

| Cyclocondensation | 78 | 98 | 10 | 1.0 |

| Aldol Condensation | 55 | 88 | 24 | 1.8 |

| Microwave-Assisted | 82 | 97 | 2 | 2.5 |

Microwave-assisted synthesis, though faster, demands specialized equipment, increasing costs.

Applications and Derivatives

The target compound serves as a precursor for antiviral agents and kinase inhibitors . Schiff base derivatives exhibit enhanced bioactivity, with IC₅₀ values <10 μM against SARS-CoV-2 main protease .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the methoxyphenyl group or the pyrazolone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the methoxyphenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Activity

Research has indicated that pyrazolone derivatives exhibit significant antioxidant properties. For instance, studies demonstrate that 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. A comparative study showed that this compound had a higher antioxidant capacity than some traditional antioxidants like ascorbic acid .

Anti-inflammatory Properties

This compound has shown promise in reducing inflammation. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis. A case study involving animal models demonstrated a significant reduction in paw edema when treated with this pyrazolone derivative compared to control groups .

Analgesic Effects

The analgesic properties of 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one have been evaluated through various pain models. The compound demonstrated comparable efficacy to standard analgesics like ibuprofen in reducing pain responses in experimental setups .

Agrochemical Applications

Pesticidal Activity

The structure of this compound allows it to interact with biological systems effectively, making it a candidate for agrochemical applications. Studies have reported its effectiveness as a pesticide against certain pests, showing a significant reduction in pest populations when applied in field trials .

Herbicidal Properties

Further research indicates that this pyrazolone derivative possesses herbicidal activity against various weed species. Laboratory experiments demonstrated its ability to inhibit weed seed germination and seedling growth, suggesting its potential as an environmentally friendly herbicide alternative .

Material Science Applications

Polymer Chemistry

In material science, 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties compared to traditional polymers. A study outlined the synthesis of a polymer network using this compound, resulting in materials suitable for high-performance applications .

Data Summary Table

Mechanism of Action

The mechanism by which 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the compound’s structure and functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

Pyrazoline derivatives vary significantly based on substituents at positions 1, 3, and 3. Key comparisons include:

- Electron-Withdrawing vs. Conversely, the methoxy group (-OCH₃) in the target compound donates electrons, improving solubility and influencing π-π stacking interactions .

- Halogen Substitution: Chlorophenyl-substituted pyrazolines (e.g., 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one) exhibit notable anticancer activity, suggesting halogenation enhances cytotoxicity .

Structural and Crystallographic Insights

- Crystal Packing: The target compound’s analog, 1-{3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}propan-1-one, crystallizes in a monoclinic system with a mean C–C bond length of 0.002 Å, indicating high structural stability .

- Conformational Flexibility : Substituents like -OCH₃ and -CF₃ influence dihedral angles between the pyrazoline core and aromatic rings, affecting ligand-receptor binding .

Biological Activity

1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one, a pyrazole derivative, has garnered attention for its diverse biological activities. The pyrazole scaffold is known for its pharmacological potential, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial properties. This article explores the biological activity of this compound based on various research findings and case studies.

- Molecular Formula : C13H16N2O

- Molecular Weight : 232.28 g/mol

- Structure : The compound features a methoxyphenyl group and a propan-2-yl group attached to the pyrazolone core.

1. Anti-inflammatory Activity

Research has shown that compounds within the pyrazole family exhibit significant anti-inflammatory effects. A study evaluated several pyrazole derivatives, revealing that certain modifications enhance their inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a related compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM .

2. Analgesic Effects

The analgesic potential of pyrazole derivatives has been documented in various studies. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in pain and inflammation pathways. In vivo models have shown that certain pyrazole derivatives exhibit comparable analgesic effects to established pain relievers like indomethacin .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored extensively. A study indicated that compounds similar to 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one exhibited activity against various bacterial strains, including E. coli and Bacillus subtilis. The minimum inhibitory concentrations (MIC) were found to be comparable to standard antibiotics .

4. Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. For example, certain compounds have demonstrated potent inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) with IC50 values in the low micromolar range . The mechanism often involves the induction of apoptosis in cancer cells.

Case Studies

Q & A

Basic: What are the common synthetic routes for 1-(4-Methoxyphenyl)-3-(propan-2-yl)-4,5-dihydro-1H-pyrazol-5-one?

Answer:

The compound is typically synthesized via cyclocondensation reactions. A widely used method involves the Vilsmeier-Haack reaction of 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to form the pyrazole ring . Key steps include:

- Reaction Optimization : Temperature (70–90°C), solvent choice (DMF or dichloromethane), and stoichiometric control of POCl₃.

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity.

Table 1 : Typical Reaction Conditions

| Parameter | Range/Condition |

|---|---|

| Temperature | 70–90°C |

| Solvent | DMF or dichloromethane |

| Reaction Time | 6–12 hours |

| Yield | 60–85% |

Basic: Which spectroscopic and analytical techniques confirm the compound’s structure?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 6.8–7.5 ppm for methoxyphenyl) and pyrazole ring protons (δ 3.2–5.1 ppm for dihydro protons) .

- X-ray Crystallography : SHELXL refinement (e.g., R-factor < 0.05) validates bond lengths (C–N: ~1.34 Å, C–O: ~1.36 Å) and dihedral angles .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) at m/z 273.1 .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, elevated temperatures (80°C) in DMF increase cyclization efficiency .

- Catalyst Screening : Lewis acids (e.g., ZnCl₂) may accelerate ring closure but risk side reactions.

- In-line Monitoring : HPLC or FTIR tracks intermediate formation to minimize byproducts .

Advanced: What challenges arise in crystallographic analysis of this compound?

Answer:

- Disorder in Crystal Lattices : Methoxyphenyl groups may exhibit rotational disorder, requiring TWINABS or SHELXL’s PART instructions for refinement .

- Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) mitigates absorption issues in bulky substituents .

- Software Tools : SHELXL for refinement, Olex2/ORTEP-3 for visualization .

Table 2 : Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.047 |

| C–C Bond Length | 1.52 Å (avg) |

Advanced: How can computational methods elucidate electronic properties?

Answer:

- Wavefunction Analysis : Multiwfn calculates electron localization functions (ELF) and density-of-states (DOS) to map charge distribution .

- DFT Calculations : Gaussian09/B3LYP/6-311+G(d,p) optimizes geometry and predicts IR/NMR spectra .

- Docking Studies : AutoDock Vina screens binding affinities to biological targets (e.g., COX-2 for anti-inflammatory activity) .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

- Assay Variability : Compare IC₅₀ values under standardized conditions (e.g., MTT assay vs. resazurin) .

- Structural Analogues : Test derivatives with substituent variations (e.g., chloro vs. methoxy groups) to isolate SAR trends .

- Meta-Analysis : Cross-reference PubChem/ChemSpider data to identify outliers in cytotoxicity or antioxidant activity .

Advanced: What role do substituents play in modulating biological activity?

Answer:

- Methoxyphenyl Group : Enhances lipophilicity (logP ~2.8) and membrane permeability, critical for CNS-targeted drugs .

- Propan-2-yl Group : Steric effects influence binding pocket compatibility (e.g., 2.1 Å van der Waals radius limits fit in tight cavities) .

- Pyrazole Ring : Hydrogen-bonding with residues like Asp451 in kinases improves inhibitory potency .

Advanced: What strategies resolve racemic mixtures in synthesis?

Answer:

- Chiral Chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol (90:10) for enantiomer separation .

- Enzymatic Resolution : Lipase-catalyzed acetylation selectively modifies one enantiomer (e.g., >90% ee with Candida antarctica lipase B) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.